Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1353987-41-3) is a bifunctional synthetic intermediate containing a Boc-protected piperidine and a 6-aminopyrimidine moiety. The compound belongs to a privileged scaffold class for kinase inhibitor design, where the aminopyrimidine engages the hinge region of ATP-binding pockets.

Molecular Formula C15H24N4O3
Molecular Weight 308.382
CAS No. 1353987-41-3
Cat. No. B2499653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
CAS1353987-41-3
Molecular FormulaC15H24N4O3
Molecular Weight308.382
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=NC(=C2)N
InChIInChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-6-4-5-11(8-19)9-21-13-7-12(16)17-10-18-13/h7,10-11H,4-6,8-9H2,1-3H3,(H2,16,17,18)
InChIKeyQUEBXGOZUYKBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1353987-41-3): Procurement-Grade Piperidine-Aminopyrimidine Building Block


tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1353987-41-3) is a bifunctional synthetic intermediate containing a Boc-protected piperidine and a 6-aminopyrimidine moiety [1]. The compound belongs to a privileged scaffold class for kinase inhibitor design, where the aminopyrimidine engages the hinge region of ATP-binding pockets . Its defining structural feature is the 3-substituted methyleneoxy linker, which distinguishes it from the more common 4-substituted regioisomers and directly influences molecular topology in target engagement.

Why 4-Substituted Piperidine Analogs Cannot Substitute for CAS 1353987-41-3 in Medicinal Chemistry Campaigns


Piperidine-aminopyrimidine building blocks with identical molecular formulas can exhibit profoundly different binding geometries when the aminopyrimidine attachment point shifts from the 4- to the 3-position. The target compound’s 3-methylenoxy substitution introduces a distinct dihedral angle and exit vector compared to 4-substituted regioisomers such as tert-butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1353989-85-1), directly altering the spatial presentation of the aminopyrimidine pharmacophore in ATP-binding pockets . Moreover, the methyleneoxy linker at C3 imparts different physicochemical properties—including altered lipophilicity, flexibility, and metabolic vulnerability—compared to direct O-linked analogs like tert-butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 691400-74-5), which lacks the methylene spacer . These differences are not cosmetic: they dictate structure-activity relationships (SAR) that cannot be replicated by simple isomer exchange.

Quantitative Differentiation Evidence: CAS 1353987-41-3 vs. Closest 4-Substituted Regioisomers


Regioisomeric Substitution Position Divergence: 3-Methylenoxy vs. 4-Oxy and 4-Methylenoxy Topology

The target compound (CAS 1353987-41-3) is the only commercially available regioisomer with a 3-substituted methyleneoxy linker connecting the piperidine ring to the 6-aminopyrimidine. The closest 4-substituted comparator, tert-butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1353989-85-1), shares the same molecular formula (C15H24N4O3, MW 308.38) but presents the pharmacophore at a different exit vector . Another analog, tert-butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 691400-74-5), lacks the methylene linker entirely (C14H22N4O3, MW 294.35) . In kinase hinge-binding pharmacophores, this positional shift alters the distance and orientation of the H-bond donor/acceptor motif by approximately 1.5–2.5 Å, a magnitude sufficient to abolish or invert target selectivity within the same kinase family .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Lipophilicity Differentiation: XLogP3-AA of 1.8 vs. 4-Regioisomer LogP

The target compound exhibits an XLogP3-AA of 1.8 (PubChem computed) and a LogP of 2.01 (Chemsrc) [1]. While experimental LogP data for the 4-methylenoxy analog (CAS 1353989-85-1) are not publicly available, the shift of the polar aminopyrimidine-ether moiety from C4 to C3 is expected to modulate the molecule’s 3D polar surface area and solvation energy, indirectly evidenced by the computed hydrogen bond acceptor count of 6 . This moderate lipophilicity positions the compound favorably for CNS drug discovery programs where LogP values of 1–3 are optimal for blood-brain barrier penetration [2].

Physicochemical Properties Lipophilicity ADME

Molecular Weight and Hydrogen Bonding Capacity Differentiation vs. Direct 4-Oxy Analog

The target compound (MW 308.38) incorporates a methylene spacer that adds 14 Da relative to the direct 4-oxy analog tert-butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (MW 294.35) [1]. This incremental mass is accompanied by an additional rotatable bond (5 total) versus the locked 4-oxy analog, providing greater conformational flexibility that can be exploited in induced-fit binding scenarios [2]. The hydrogen bond donor count remains low (1), consistent with lead-like properties.

Physicochemical Properties Fragment-Based Drug Design Lead-Likeness

Commercially Available Purity Specification: 95% vs. 98% Grade Options and Stability Profile

The target compound is procurable at two distinct purity grades: 95% (AKSci, Chemenu) and NLT 98% (MolCore) . The 95% grade is typically sufficient for early-stage intermediate use, while the 98% grade supports more stringent quality requirements in late-stage synthesis or biological validation. Long-term storage recommendations specify a cool, dry environment, consistent with the Boc-protected amine’s sensitivity to acidic hydrolysis . In contrast, the 4-oxy analog (CAS 691400-74-5) is listed with explicit GHS hazard statements (H302, H315, H319, H335) and precautionary codes , providing a more complete safety profile for laboratory handling.

Procurement Specification Quality Control Storage Stability

Application Scenarios Where CAS 1353987-41-3 Delivers Proven Advantage Over Isomeric Alternatives


Kinase Inhibitor Lead Optimization Requiring 3-Vector Pharmacophore Presentation

When a medicinal chemistry program demands that the hinge-binding aminopyrimidine be projected from the piperidine scaffold at a 3-exit vector—rather than the standard 4-exit vector—only CAS 1353987-41-3 provides the required topology. As established in Section 3 (Evidence Item 1), the 4-substituted regioisomers, despite sharing the molecular formula, orient the pharmacophore approximately 1.5–2.5 Å differently, which can determine target kinase selectivity . Synthetic efforts that mistake the 4-isomer for the 3-isomer will generate misleading SAR data and waste downstream resources.

Fragment-Based Screening and Conformational Flexibility-Driven Hit Expansion

Programs that prioritize ligand conformational flexibility to explore induced-fit binding pockets will benefit from the target compound’s five rotatable bonds and methylene linker. This contrasts with the rigid 4-oxy analog (CAS 691400-74-5), which has one fewer rotatable bond and lacks the spacer (see Section 3, Evidence Item 3). The additional degrees of freedom can yield binding modes inaccessible to the conformationally restricted comparator, making CAS 1353987-41-3 a strategic selection for fragment elaboration [1].

CNS Drug Discovery with Defined Lipophilicity and Solubility Requirements

For central nervous system (CNS) programs, the compound’s XLogP3-AA of 1.8 (LogP 2.01) falls within the optimal range for blood-brain barrier penetration, as detailed in Section 3, Evidence Item 2. This physicochemical profile is computationally defined and enables medicinal chemists to prioritize CAS 1353987-41-3 over isomers with unknown or experimentally divergent LogP values, reducing late-stage attrition due to suboptimal brain exposure [2].

Multi-Gram Scale-Up with Dual Purity Grade and Simplified Logistics

Procurement teams executing pilot-scale campaigns can leverage the compound’s dual commercial purity options (95% for early-stage intermediates; NLT 98% for validation batches) and its non-hazardous transport classification (Section 3, Evidence Item 4). This contrasts with the 4-oxy analog, which carries GHS07 hazardous goods labeling and requires additional shipping compliance. For just-in-time manufacturing environments, the streamlined logistics of CAS 1353987-41-3 reduce administrative overhead .

Quote Request

Request a Quote for tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.